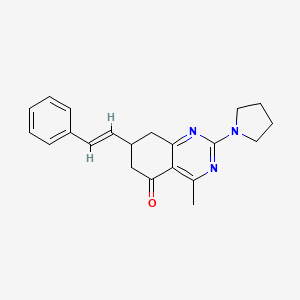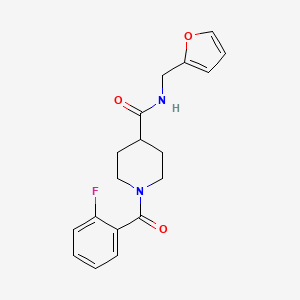![molecular formula C19H22N2O3S B4740810 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4740810.png)
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide
説明
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide, also known as AMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMSB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide as an inhibitor of the MDM2-p53 interaction is based on its binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between MDM2 and p53, leading to the stabilization of p53 and the induction of cell cycle arrest or apoptosis in cancer cells. 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has also been shown to inhibit the production of inflammatory cytokines and modulate the immune response by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and modulate the immune response. In addition, 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been shown to have an effect on the expression of genes related to cell cycle regulation, DNA damage response, and apoptosis.
実験室実験の利点と制限
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide in lab experiments is its potential as a selective inhibitor of the MDM2-p53 interaction. This selectivity can help to avoid unwanted side effects that may occur with non-selective inhibitors. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide can be challenging and may require specialized equipment and expertise.
将来の方向性
Future research on 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies could investigate the effects of 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide on other protein-protein interactions and its potential as a modulator of the immune response. The development of more efficient synthesis methods for 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide could also help to facilitate its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide could lead to the development of new therapeutic agents for cancer and inflammatory diseases.
科学的研究の応用
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been used in various scientific research applications, including as an inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the tumor suppressor protein p53, and the interaction between MDM2 and p53 leads to the degradation of p53. Inhibition of this interaction can lead to the stabilization of p53 and induce cell cycle arrest or apoptosis in cancer cells. 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune response.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-12-21(25(3,23)24)18-10-8-17(9-11-18)19(22)20-14-16-7-5-6-15(2)13-16/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPANGGYFJUQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4740727.png)
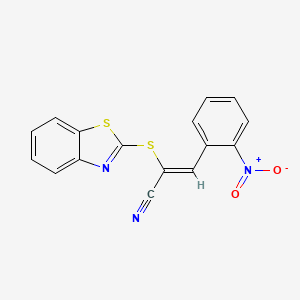
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4740737.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4740740.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4740743.png)
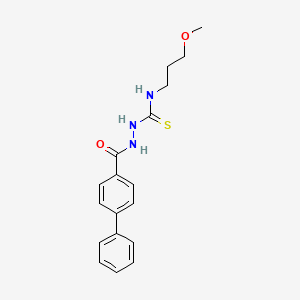
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4740777.png)
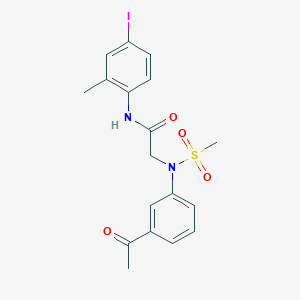
![2-allyl-6-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4740806.png)
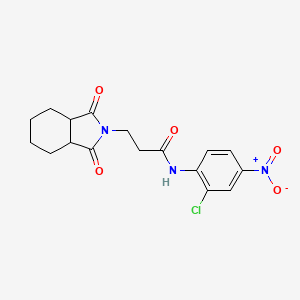
![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)
